

# Spectroscopic Characterization of 2-Octen-4-ol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	2-Octen-4-ol
CAS No.:	4798-61-2
Cat. No.:	B1606726

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This technical guide provides a comprehensive analysis of the spectral data for **2-Octen-4-ol**, a key unsaturated alcohol of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic signatures. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

## Introduction

**2-Octen-4-ol** (C<sub>8</sub>H<sub>16</sub>O) is a secondary allylic alcohol with a molecular weight of 128.21 g/mol . [1][2][3][4] Its structure, featuring a carbon-carbon double bond and a hydroxyl group, gives rise to characteristic spectral features that are instrumental in its identification and characterization. Understanding these spectral fingerprints is paramount for quality control, reaction monitoring, and elucidating its role in various chemical and biological processes. This guide will systematically dissect the mass, infrared, and nuclear magnetic resonance spectra of **2-Octen-4-ol**, providing both the raw data and a detailed interpretation grounded in established spectroscopic principles.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For **2-Octen-4-ol**, Electron Ionization (EI) is a common method used to generate ions.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the GC-MS analysis of **2-Octen-4-ol** is as follows:

- **Sample Preparation:** Prepare a dilute solution of **2-Octen-4-ol** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.<sup>[5][6]</sup> Ensure the sample is free of particulate matter by centrifugation or filtration.<sup>[5][6]</sup>
- **Injection:** Inject 1 µL of the prepared solution into the GC-MS system. A splitless injection mode is often preferred for achieving a lower detection limit.<sup>[5]</sup>
- **Gas Chromatography:**
  - **Column:** A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), is typically suitable for separating **2-Octen-4-ol** from other components.<sup>[5]</sup>
  - **Injector Temperature:** Set the injector temperature to a value that ensures efficient volatilization without thermal degradation, typically around 250 °C.
  - **Oven Temperature Program:** A temperature gradient is employed to ensure good separation. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
  - **Carrier Gas:** Helium is commonly used as the carrier gas at a constant flow rate.
- **Mass Spectrometry:**
  - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
  - **Mass Range:** Scan a mass-to-charge (m/z) range of 40-300 amu.

- Ion Source Temperature: Maintain the ion source at approximately 230 °C.

## Data Presentation: Mass Spectrum of 2-Octen-4-ol

The electron ionization mass spectrum of **2-Octen-4-ol** is characterized by a series of fragment ions. The molecular ion peak ( $M^+$ ) at  $m/z$  128 is often weak or absent in the spectra of alcohols due to facile fragmentation.<sup>[1]</sup>

$m/z$	Proposed Fragment	Relative Intensity
110	$[M-H_2O]^+$	Low
99	$[M-C_2H_5]^+$	Moderate
71	$[M-C_4H_9]^+$ ( $\alpha$ -cleavage)	High
57	$[C_4H_9]^+$	High
43	$[C_3H_7]^+$	Moderate

Note: Relative intensities are qualitative and can vary between instruments.

## Interpretation of the Mass Spectrum

The fragmentation of **2-Octen-4-ol** in an EI source is governed by established principles for unsaturated alcohols. The primary fragmentation pathways are  $\alpha$ -cleavage and dehydration (loss of water).

- $\alpha$ -Cleavage: This is a characteristic fragmentation for alcohols where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is cleaved. For **2-Octen-4-ol**, cleavage of the butyl group ( $C_5-C_8$ ) results in a resonance-stabilized cation at  $m/z$  71. This is often a prominent peak in the spectrum.
- Dehydration: The loss of a water molecule (18 amu) from the molecular ion leads to a fragment at  $m/z$  110 ( $[M-18]^+$ ). This is a common fragmentation pathway for alcohols.
- Other Fragmentations: The peak at  $m/z$  57 is likely due to the formation of a stable tertiary butyl cation or the loss of the propenol radical from the molecular ion. The peak at  $m/z$  43 corresponds to a propyl cation.

Caption: Key fragmentation pathways of **2-Octen-4-ol** in EI-MS.

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

### Experimental Protocol: Liquid Film/ATR

For a liquid sample like **2-Octen-4-ol**, the IR spectrum can be obtained using either the liquid film method or Attenuated Total Reflectance (ATR).

- Sample Preparation (Liquid Film):
  - Place a drop of neat **2-Octen-4-ol** onto a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top to create a thin liquid film.
- Sample Preparation (ATR):
  - Ensure the ATR crystal is clean.
  - Place a drop of **2-Octen-4-ol** directly onto the crystal.
- Data Acquisition:
  - Place the sample holder in the FTIR spectrometer.
  - Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical range is 4000-400  $\text{cm}^{-1}$ .

### Data Presentation: IR Spectrum of 2-Octen-4-ol

The IR spectrum of **2-Octen-4-ol** displays several characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3350 (broad)	O-H stretch (hydrogen-bonded)	Strong
~3020	=C-H stretch	Medium
~2960, ~2870	C-H stretch (sp <sup>3</sup> )	Strong
~1670	C=C stretch	Medium-Weak
~1050	C-O stretch	Strong
~970	=C-H bend (trans)	Strong

Note: Exact peak positions can vary slightly.

## Interpretation of the IR Spectrum

The key functional groups of **2-Octen-4-ol**, the hydroxyl group and the carbon-carbon double bond, give rise to distinct and easily identifiable peaks in the IR spectrum.

- **O-H Stretch:** The most prominent feature is a broad, strong absorption band centered around 3350 cm<sup>-1</sup>. This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of intermolecular hydrogen bonding.
- **C-H Stretches:** The sharp peaks just below 3000 cm<sup>-1</sup> (around 2960 and 2870 cm<sup>-1</sup>) are due to the stretching vibrations of the sp<sup>3</sup>-hybridized C-H bonds in the alkyl chain. The weaker peak slightly above 3000 cm<sup>-1</sup> (around 3020 cm<sup>-1</sup>) is characteristic of the C-H stretch of the sp<sup>2</sup>-hybridized carbons of the double bond.
- **C=C Stretch:** The absorption due to the carbon-carbon double bond stretch is typically found in the 1680-1640 cm<sup>-1</sup> region. For **2-Octen-4-ol**, this peak is expected around 1670 cm<sup>-1</sup> and is often of medium to weak intensity.
- **C-O Stretch:** A strong absorption band in the fingerprint region, around 1050 cm<sup>-1</sup>, is attributed to the C-O stretching vibration of the secondary alcohol.

- =C-H Bend: The strong peak around  $970\text{ cm}^{-1}$  is a key diagnostic feature for a trans-disubstituted alkene, corresponding to the out-of-plane bending of the vinylic C-H bonds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

### Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

A standard protocol for acquiring NMR spectra of **2-Octen-4-ol** is as follows:

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-10 mg of **2-Octen-4-ol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - For  $^{13}\text{C}$  NMR, a more concentrated sample (20-50 mg) is typically required.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00\text{ ppm}$ ).
  - Filter the solution into a 5 mm NMR tube.
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve high homogeneity.
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  spectra using appropriate pulse sequences.

### Data Presentation: $^{13}\text{C}$ NMR Spectrum of **2-Octen-4-ol**

The  $^{13}\text{C}$  NMR spectrum of **2-Octen-4-ol** shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~135	C3
~125	C2
~72	C4
~38	C5
~28	C6
~23	C7
~18	C1
~14	C8

Note: These are approximate chemical shifts and can vary based on solvent and other experimental conditions. Data is referenced from PubChem.[1]

## Interpretation of the $^{13}\text{C}$ NMR Spectrum

The chemical shifts in the  $^{13}\text{C}$  NMR spectrum are indicative of the electronic environment of each carbon atom.

- Alkene Carbons (C2 and C3): The signals for the  $\text{sp}^2$ -hybridized carbons of the double bond appear in the downfield region, typically between 120 and 140 ppm. C3 is expected to be further downfield than C2 due to its proximity to the electron-withdrawing hydroxyl group.
- Carbinol Carbon (C4): The carbon atom bonded to the hydroxyl group (C4) is significantly deshielded and appears around 72 ppm.
- Alkyl Carbons (C1, C5, C6, C7, C8): The remaining  $\text{sp}^3$ -hybridized carbons of the alkyl chain appear in the upfield region of the spectrum (10-40 ppm). The terminal methyl carbon (C8) is the most shielded and appears at the lowest chemical shift (~14 ppm), while the methyl group at the other end of the double bond (C1) appears around 18 ppm. The methylene carbons (C5, C6, C7) appear in the intermediate range.

## Predicted $^1\text{H}$ NMR Spectrum and Interpretation

While an experimental  $^1\text{H}$  NMR spectrum for **2-Octen-4-ol** is not readily available in public databases, a predicted spectrum can be constructed based on established chemical shift values and coupling patterns for similar structures.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment
~5.6	m	2H	H2, H3
~4.1	m	1H	H4
~2.0	br s	1H	-OH
~1.6	d	3H	H1
~1.4	m	2H	H5
~1.3	m	2H	H6
~1.2	m	2H	H7
~0.9	t	3H	H8

Note: These are predicted values. 'm' denotes a multiplet, 'd' a doublet, 't' a triplet, and 'br s' a broad singlet.

Interpretation:

- Olefinic Protons (H2, H3): The protons on the double bond are expected to resonate in the downfield region (5-6 ppm) as complex multiplets due to coupling with each other and with the adjacent protons.
- Carbinol Proton (H4): The proton on the carbon bearing the hydroxyl group is deshielded and should appear around 4.1 ppm as a multiplet, coupled to the protons on C3 and C5.
- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet and may not show coupling to adjacent protons due to rapid exchange.

- Allylic Protons (H1): The methyl protons at C1 are allylic and will be slightly deshielded, appearing as a doublet due to coupling with the H2 proton.
- Alkyl Protons (H5, H6, H7, H8): The protons of the butyl chain will appear in the upfield region (0.9-1.5 ppm). The terminal methyl group (H8) will be a triplet, coupled to the adjacent methylene group (H7). The methylene groups (H5, H6, H7) will appear as complex multiplets.

Caption: Predicted  $^1\text{H}$  NMR chemical shift correlations for **2-Octen-4-ol**.

## Conclusion

The comprehensive spectroscopic analysis of **2-Octen-4-ol** presented in this guide provides a robust framework for its unequivocal identification and structural characterization. The interplay of data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy offers a multi-faceted view of the molecule, with each technique providing unique and complementary information. The detailed interpretation of the fragmentation patterns, vibrational modes, and chemical shifts, coupled with established experimental protocols, equips researchers and professionals with the necessary tools to confidently work with this important unsaturated alcohol.

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